molecular formula C13H16O3 B14198077 2-Pentanone, 5-(acetyloxy)-1-phenyl- CAS No. 848044-52-0

2-Pentanone, 5-(acetyloxy)-1-phenyl-

Cat. No.: B14198077
CAS No.: 848044-52-0
M. Wt: 220.26 g/mol
InChI Key: JYYGQUQIQMAUAS-UHFFFAOYSA-N
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Description

2-Pentanone, 5-(acetyloxy)-1-phenyl-, also known as 2-Pentanone, 5-hydroxy-, acetate, is an organic compound with the molecular formula C12H14O3. It is a derivative of pentanone, where the hydroxyl group is acetylated, and a phenyl group is attached to the first carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 5-(acetyloxy)-1-phenyl- typically involves the acetylation of 5-hydroxy-2-pentanone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 5-(acetyloxy)-1-phenyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-(acetyloxy)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Pentanone, 5-(acetyloxy)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-(acetyloxy)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Pentanone, 5-(acetyloxy)-1-phenyl- can be compared with other similar compounds such as:

    2-Pentanone: A simpler ketone without the acetyl and phenyl groups.

    5-Hydroxy-2-pentanone: The non-acetylated form of the compound.

    Phenylacetone: A related compound with a phenyl group attached to the carbonyl carbon.

Uniqueness

The presence of both the acetyl and phenyl groups in 2-Pentanone, 5-(acetyloxy)-1-phenyl- makes it unique in terms of its reactivity and potential applications. These functional groups provide additional sites for chemical modification and enhance the compound’s versatility in various scientific and industrial applications.

Properties

CAS No.

848044-52-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(4-oxo-5-phenylpentyl) acetate

InChI

InChI=1S/C13H16O3/c1-11(14)16-9-5-8-13(15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3

InChI Key

JYYGQUQIQMAUAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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